tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate
Overview
Description
“tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate” is a chemical compound with the molecular formula C21H33N3O3 . It is also known by other names such as “4- (4-methylpiperazin-1-yl)-2- [ (tetrahydropyran-4-yl)amino]benzoic acid tert-butyl ester” and "tert-butyl 4- (4-methylpiperazin-1-yl)-2- (oxan-4-ylamino)benzoate" .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular weight of 375.5 g/mol . The InChI (International Chemical Identifier) string of this compound is “InChI=1S/C21H33N3O3/c1-21(2,3)27-20(25)18-6-5-17(24-11-9-23(4)10-12-24)15-19(18)22-16-7-13-26-14-8-16/h5-6,15-16,22H,7-14H2,1-4H3” and the InChIKey is "ZOSCZHCLHAHQEM-UHFFFAOYSA-N" . The Canonical SMILES (Simplified Molecular Input Line Entry System) string is "CC©©OC(=O)C1=C(C=C(C=C1)N2CCN(CC2)C)NC3CCOCC3" .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not available in the retrieved sources .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 375.5 g/mol, an XLogP3-AA value of 3.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, a rotatable bond count of 6, an exact mass of 375.25219192 g/mol, and a monoisotopic mass of 375.25219192 g/mol .
Scientific Research Applications
Synthesis and Reactivity
- The synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, which is structurally related, shows its potential as an important intermediate for the synthesis of biologically active benzimidazole compounds (Liu Ya-hu, 2010).
- In a study on the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, the acylation of the amino group occurs, forming corresponding amides. This highlights the compound's reactivity and potential in chemical synthesis (L. Mironovich & D. Shcherbinin, 2014).
Structural Analysis and Applications
- The crystal structures of certain tert-butyl piperazine derivatives were analyzed, indicating their potential as anti-malarial agents. These studies demonstrate the importance of molecular structure in drug activity (W. Cunico et al., 2009).
Synthesis of Related Compounds
- Research on aminohydroxylation of tert-butyl sorbate highlights the synthesis of tert-butyl (R,R,R,E)-2-hydroxy-3-[N-benzyl-N-(α-methylbenzyl)amino]hex-4-enoate, demonstrating the versatility of tert-butyl piperazine derivatives in chemical synthesis (K. Csatayová et al., 2011).
Hydrogen-Bonded Supramolecular Structures
- A study on substituted 4-pyrazolylbenzoates, which are structurally related, revealed insights into hydrogen-bonded supramolecular structures, demonstrating the potential applications in material science and drug design (J. Portilla et al., 2007).
Synthesis of Novel Derivatives
- Alkylation studies of pyrazolo[5,1-c][1,2,4]triazine derivatives, structurally similar to tert-butyl piperazine compounds, further highlight the synthetic versatility and potential applications in drug development (L. Mironovich et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-(4-methylpiperazin-1-yl)-2-(oxan-4-ylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O3/c1-21(2,3)27-20(25)18-6-5-17(24-11-9-23(4)10-12-24)15-19(18)22-16-7-13-26-14-8-16/h5-6,15-16,22H,7-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSCZHCLHAHQEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCN(CC2)C)NC3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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